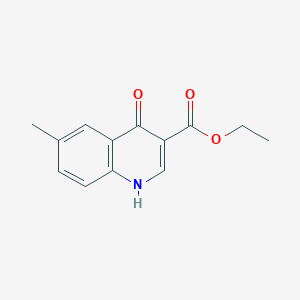

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-5-4-8(2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHXUGRUTJJRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801203922 | |

| Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79607-24-2, 85418-82-2 | |

| Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79607-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-HYDROXY-6-METHYL-3-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanism for Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] The document details the core chemical principles, offers detailed experimental protocols for both classical and modern synthetic approaches, and presents quantitative data to inform experimental design.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most established and widely utilized method for synthesizing this compound is the Gould-Jacobs reaction.[3][4] This reaction provides a robust route to the 4-hydroxyquinoline scaffold from readily available starting materials.[5] The synthesis proceeds in a two-step sequence:

-

Condensation: An aromatic amine, in this case, 4-methylaniline (p-toluidine), reacts with an alkoxymethylenemalonate, typically diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack by the amine on the electron-deficient double bond of the malonate, followed by the elimination of ethanol to form a stable intermediate, Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate.[5]

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically >250 °C).[6] This crucial step is a 6-electron electrocyclization that forms the quinoline ring system.[5] The reaction is often carried out in a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A, to achieve the necessary temperature.[6][7]

The final product, this compound, exists in a tautomeric equilibrium with its keto form, Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[5][8]

Reaction Mechanism

The mechanism of the Gould-Jacobs reaction is a well-understood pathway involving nucleophilic addition-elimination followed by a pericyclic reaction.

Caption: The two-step mechanism of the Gould-Jacobs reaction.

Experimental Protocols

Two primary methodologies are presented for the synthesis: a classical thermal protocol and a modern microwave-assisted protocol. Microwave-assisted synthesis has emerged as a powerful technique to accelerate the reaction, often leading to higher yields and shorter reaction times.[9][10][11][12]

Classical Thermal Synthesis Protocol

This protocol is adapted from established procedures for the Gould-Jacobs reaction using high-boiling point solvents.[7][8]

Step 1: Synthesis of Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (Intermediate)

-

Reactants: Combine 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a round-bottom flask.

-

Heating: Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: In a flask equipped with a reflux condenser, add the intermediate (1.0 g, 1.0 eq) to a high-boiling solvent such as Dowtherm A (10 mL).[8]

-

Cyclization: Heat the reaction mixture to 250 °C and maintain this temperature for 5 hours.[8]

-

Isolation: Cool the reaction mixture to room temperature (25 °C).

-

Precipitation: Add n-hexane (10 mL) and stir for 10 minutes to precipitate the solid product.[8]

-

Purification: Filter the solid, wash with cold n-hexane, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.[8] A yield of approximately 95% has been reported for this cyclization step under similar conditions.[8]

Microwave-Assisted Synthesis Protocol

This protocol provides a general framework based on microwave-assisted Gould-Jacobs reactions.[12] Reaction conditions should be optimized for the specific microwave reactor being used.

-

Reaction Setup: In a 2.5 mL microwave vial, add 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[12]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-30 minutes).[12]

-

Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile (3 mL).[12]

-

Drying and Analysis: Dry the resulting solid under vacuum. The purity can be assessed by HPLC-MS.[12]

Caption: Comparative workflow of classical and microwave-assisted synthesis.

Quantitative Data

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and time. The following table summarizes yield data from a microwave-assisted Gould-Jacobs reaction of aniline and diethyl ethoxymethylenemalonate, which serves as a model for the synthesis of the title compound.[12]

| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |

| 1 | 250 | 2 | 12 | 1 |

| 2 | 300 | 2 | 20 | 37 |

| 3 | 250 | 10 | 15 | 10 |

| 4 | 300 | 10 | 24 | 28 |

| 5 | 300 | 5 | 22 | 47 |

| Data adapted from a representative Gould-Jacobs reaction.[12] |

These data illustrate that higher temperatures can significantly increase the yield, but prolonged reaction times at very high temperatures may lead to product degradation and lower yields.[12] An optimal condition in this model system was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[12] For the classical thermal cyclization of Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate, a high yield of 95.1% has been reported at 250 °C for 5 hours in Dowtherm A.[8]

Conclusion

The Gould-Jacobs reaction is a reliable and versatile method for the synthesis of this compound. While classical thermal methods in high-boiling solvents can achieve high yields, modern microwave-assisted protocols offer a significant advantage in terms of reduced reaction times and potentially improved yields. The choice of method will depend on the available equipment and the desired scale of the synthesis. The provided protocols and data serve as a strong foundation for the successful synthesis of this important chemical intermediate.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. ablelab.eu [ablelab.eu]

The Gould-Jacobs Reaction: A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Gould-Jacobs reaction, with a specific focus on the synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] This document details the reaction mechanism, experimental protocols, and key quantitative data to support researchers in the successful application of this important synthetic transformation.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and versatile method for the synthesis of quinolines and their 4-hydroxy derivatives. First reported in 1939, this reaction has become a cornerstone in heterocyclic chemistry, providing a pathway to scaffolds prevalent in a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:

-

Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group (in this case, 4-methylaniline or p-toluidine) on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.

-

Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in a high-boiling point solvent like Dowtherm A or diphenyl ether.[3]

-

Tautomerization: The resulting cyclized product, Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, this compound. In the solid state, the oxo- form is predominantly observed.[3]

Caption: Reaction mechanism of the Gould-Jacobs synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product, this compound.

Table 1: Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 4-Methylaniline (p-Toluidine) | C₇H₉N | 107.15 | Aniline derivative |

| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | Malonic ester derivative |

Table 2: Properties of this compound

| Property | Value | Source |

| CAS Number | 85418-82-2 | [1] |

| Molecular Formula | C₁₃H₁₃NO₃ | [1][4] |

| Molecular Weight | 231.25 g/mol | [1][4] |

| Appearance | Buff colored powder | [1] |

| Melting Point | 284-290 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Table 3: Reaction Conditions and Yield for the Cyclization Step

| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

| Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate | Dowtherm A | 250 | 5 | 95.1 | [3] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, adapted from literature procedures.[3]

Materials and Equipment

-

Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g, 0.003 mol)

-

Dowtherm A (10 mL)

-

n-hexane (10 mL)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Synthesis of the Intermediate: Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate

The intermediate is synthesized through the condensation of 4-methylaniline and diethyl ethoxymethylenemalonate. While a detailed protocol for this specific intermediate was not found in the immediate search, a general procedure involves heating the aniline and DEEM, often without a solvent, to drive off ethanol.

Cyclization to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g, 0.003 mol) and Dowtherm A (10 mL).

-

Heating: Heat the reaction mixture to 250 °C using a heating mantle and maintain this temperature for 5 hours.

-

Work-up: After 5 hours, cool the reaction mixture to room temperature (25 °C).

-

Precipitation: Add n-hexane (10 mL) to the cooled mixture and stir for 10 minutes to precipitate the solid product.

-

Isolation: Filter the solid product using a Buchner funnel and wash with n-hexane.

-

Purification: Dry the obtained solid. For further purification, recrystallize the product from ethanol. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a diluted ethanol solution.[3]

Caption: A generalized experimental workflow for the Gould-Jacobs synthesis of this compound.

Characterization Data

Detailed experimental spectroscopic data for this compound were not available in the searched literature. However, based on its chemical structure and data from closely related analogs, the following table provides the expected chemical shifts for ¹H and ¹³C NMR.

Disclaimer: The following NMR data are predicted and should be used as a reference. Experimental verification is required for confirmation.

Table 4: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR (DMSO-d₆) | Expected Chemical Shift (ppm) | Assignment |

| Singlet | ~11.5 - 12.5 | N-H |

| Singlet | ~8.0 - 8.2 | H-5 |

| Doublet | ~7.5 - 7.7 | H-7 |

| Doublet | ~7.2 - 7.4 | H-8 |

| Singlet | ~8.3 - 8.5 | H-2 |

| Quartet | ~4.2 - 4.4 | -OCH₂CH₃ |

| Triplet | ~1.2 - 1.4 | -OCH₂CH₃ |

| Singlet | ~2.3 - 2.5 | 6-CH₃ |

| ¹³C NMR (DMSO-d₆) | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl | ~170 - 175 | C=O (ester) |

| Carbonyl | ~165 - 170 | C-4 (C=O) |

| Aromatic | ~145 - 150 | C-8a |

| Aromatic | ~135 - 140 | C-6 |

| Aromatic | ~130 - 135 | C-7 |

| Aromatic | ~125 - 130 | C-5 |

| Aromatic | ~120 - 125 | C-4a |

| Aromatic | ~115 - 120 | C-8 |

| Vinylic | ~140 - 145 | C-2 |

| Vinylic | ~105 - 110 | C-3 |

| Methylene | ~60 - 65 | -OCH₂CH₃ |

| Methyl | ~14 - 16 | -OCH₂CH₃ |

| Methyl | ~20 - 22 | 6-CH₃ |

Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be observed at m/z 232.0917.

FTIR Spectroscopy: An FTIR spectrum of the compound isolated in a low-temperature argon matrix has been reported, though the full spectrum is not widely available. Key expected absorptions would include N-H stretching, C=O stretching (for both the ketone and ester functionalities), and aromatic C-H and C=C stretching.

Conclusion

The Gould-Jacobs reaction remains a highly effective and reliable method for the synthesis of 4-hydroxyquinoline derivatives. This guide provides a detailed framework for the synthesis of this compound, a compound of significant interest in medicinal and agricultural chemistry. By following the outlined protocols and utilizing the provided data, researchers can efficiently synthesize and characterize this valuable molecule for further investigation and application.

References

Spectroscopic and Synthetic Profile of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical and materials science research. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines a detailed, cited experimental protocol for its synthesis with an analysis of its expected spectroscopic characteristics based on established principles and data from closely related analogs.

Synthesis Protocol

The synthesis of this compound is reliably achieved through a two-step process involving a condensation reaction followed by a thermal cyclization. The following protocol is based on the established Gould-Jacobs reaction, adapted from the procedure described for the synthesis of the title compound in the crystallographic study by Garudachari, Isloor, and Satyanarayan.[1]

Step 1: Condensation of p-toluidine and Diethyl Ethoxymethylenemalonate (DEEM)

In this initial step, p-toluidine is reacted with diethyl ethoxymethylenemalonate. The lone pair of the amino group in p-toluidine attacks the electrophilic carbon of the ethoxymethylene group of DEEM, leading to the formation of an enamine intermediate, diethyl 2-((4-methylphenyl)amino)methylene)malonate, with the elimination of ethanol.

Step 2: Thermal Cyclization

The intermediate from Step 1 undergoes thermal cyclization in a high-boiling point solvent such as Dowtherm A or diphenyl ether. At elevated temperatures (typically around 250 °C), an intramolecular cyclization occurs, followed by the elimination of another molecule of ethanol, to yield the final product, this compound. The 4-hydroxyquinoline tautomer is favored.

Caption: Synthetic pathway for this compound.

Spectroscopic Data Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz (predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 11.0 | br s | 1H | -OH (tautomeric NH) |

| ~8.50 | s | 1H | H2 |

| ~7.90 | d | 1H | H5 |

| ~7.50 | dd | 1H | H7 |

| ~7.30 | d | 1H | H8 |

| ~4.20 | q | 2H | -OCH₂CH₃ |

| ~2.40 | s | 3H | -CH₃ (at C6) |

| ~1.30 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz (predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C4 |

| ~165.0 | C=O (ester) |

| ~145.0 | C8a |

| ~140.0 | C2 |

| ~135.0 | C6 |

| ~130.0 | C7 |

| ~125.0 | C5 |

| ~120.0 | C4a |

| ~115.0 | C8 |

| ~105.0 | C3 |

| ~60.0 | -OCH₂CH₃ |

| ~21.0 | -CH₃ (at C6) |

| ~14.0 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | br | O-H / N-H stretch (tautomer) |

| ~3050 | m | C-H stretch (aromatic) |

| ~2980 | m | C-H stretch (aliphatic) |

| ~1720 | s | C=O stretch (ester) |

| ~1650 | s | C=O stretch (keto tautomer) |

| ~1620, 1580, 1500 | m-s | C=C stretch (aromatic/quinoline) |

| ~1250 | s | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 231 | [M]⁺ (Molecular Ion) |

| 202 | [M - C₂H₅]⁺ |

| 186 | [M - OCH₂CH₃]⁺ |

| 158 | [M - COOCH₂CH₃]⁺ |

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-hydroxy-6-methyl-quinoline-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-hydroxy-6-methyl-quinoline-3-carboxylic acid ethyl ester. This quinoline derivative is a versatile compound with applications in pharmaceutical development, biological research, and materials science. This document consolidates available data on its chemical and physical characteristics, offers a detailed experimental protocol for its synthesis, and explores its putative mechanisms of action based on the known biological activities of structurally related compounds. All quantitative data is presented in structured tables for ease of reference, and key experimental and mechanistic pathways are visualized using diagrams.

Physicochemical Properties

The physicochemical properties of 4-hydroxy-6-methyl-quinoline-3-carboxylic acid ethyl ester are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, a combination of available data and predicted values provides a comprehensive profile.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | [1] |

| Synonyms | Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | [2] |

| CAS Number | 85418-82-2 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₃ | [2] |

| Molecular Weight | 231.25 g/mol | [2] |

| Appearance | Buff colored powder | [2] |

| Melting Point | 284-290 °C | [2] |

| Solubility | Slightly soluble in DMF and DMSO (with heating) (for methyl ester) | |

| Predicted pKa | 1.10 ± 0.70 (for methyl ester) | |

| Predicted XLogP3 | 2.3 - 2.72 (for related derivatives) |

Table 2: Spectroscopic and Structural Data

| Property | Description |

| ¹H NMR | Data not explicitly available for the title compound. For similar quinolone structures, characteristic peaks for aromatic protons, the ethyl group (triplet and quartet), and the methyl group (singlet) are expected. |

| ¹³C NMR | Data not explicitly available. Expected signals would correspond to the quinoline ring carbons, the ester carbonyl, and the ethyl and methyl carbons. |

| Mass Spectrometry | Data not explicitly available. The expected molecular ion peak [M+H]⁺ would be at m/z 232.09. |

| Crystal Structure | A tautomeric form, ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is observed in the solid state. The molecule is essentially flat.[3] |

Experimental Protocols

Synthesis of 4-hydroxy-6-methyl-quinoline-3-carboxylic acid ethyl ester

A reliable method for the synthesis of this compound involves the thermal cyclization of a diethyl propanedioate derivative.[3]

Materials:

-

Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate

-

Dowtherm A

-

n-hexane

-

Ethanol

Procedure:

-

A mixture of Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g, 3.4 mmol) and Dowtherm A (10 mL) is heated to 250 °C for 5 hours.[3]

-

The reaction mixture is then cooled to room temperature (approximately 25 °C).

-

n-hexane (10 mL) is added, and the mixture is stirred for 10 minutes.[3]

-

The resulting solid product is collected by filtration.

-

The crude product is dried and then recrystallized from ethanol to yield the purified 4-hydroxy-6-methyl-quinoline-3-carboxylic acid ethyl ester.[3]

Yield: Approximately 95%[3]

References

Unveiling the Solid-State Architecture of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry due to the varied biological activities of this class of compounds.[1] Quinolines are known to possess anticancer, antiviral, and antimalarial properties.[1] Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for structure-activity relationship studies and rational drug design.

Molecular Structure and Conformation

The crystal structure analysis reveals that the title compound exists in the 4-oxo-1,4-dihydroquinoline tautomeric form, rather than the alternative 4-hydroxyquinoline aromatic form.[1] The core aza-naphthalene ring system is essentially planar, with the two six-membered rings enclosing an angle of just 1.41(11)°.[1] The planarity of this core is a key structural feature. The carbon atom of the ester substituent shows the most significant deviation from this plane.[1]

A notable feature of the crystal packing is the formation of molecular chains along the b-axis, which are stabilized by N-H···O hydrogen bonds.[1] The secondary amine group's hydrogen atom forms a hydrogen bond with the carbonyl oxygen atom of the ester group.[1]

Crystallographic Data

The crystallographic data for Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate provides the fundamental parameters defining its solid-state structure.

| Parameter | Value |

| Chemical Formula | C13H13NO3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value not explicitly found in search results |

| b (Å) | Value not explicitly found in search results |

| c (Å) | Value not explicitly found in search results |

| α (°) | 90 |

| β (°) | Value not explicitly found in search results |

| γ (°) | 90 |

| Volume (ų) | Value not explicitly found in search results |

| Z | 4 |

Note: Specific unit cell parameters were not explicitly available in the provided search results. Access to the full crystallographic information file (CIF) would be required for these details.

Experimental Protocols

Synthesis of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

The synthesis of the title compound was achieved through a cyclization reaction.[1]

Procedure:

-

A mixture of Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g, 0.003 mol) and Dowtherm (10 mL) was prepared.[1]

-

The reaction mixture was heated to 250 °C for 5 hours.[1]

-

After heating, the mixture was cooled to 25 °C.[1]

-

n-Hexane (10 mL) was added, and the mixture was stirred for 10 minutes.[1]

-

The resulting solid product was collected by filtration.[1]

-

The crude product was dried and then recrystallized from ethanol to yield the final compound (0.79 g, 95.1% yield).[1]

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a diluted ethanol solution of the synthesized compound at room temperature.[1] The data collection and structure refinement would have followed standard crystallographic procedures, though specific instrument parameters were not detailed in the provided search results.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for determining the crystal structure and the logical relationship of the key crystallographic parameters.

Caption: Experimental workflow for the synthesis and crystal structure determination.

Caption: Logical relationship of key crystallographic parameters.

References

Tautomerism in 4-Hydroxyquinoline-3-Carboxylate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a cornerstone of modern organic chemistry with profound implications in medicinal chemistry and drug development. For derivatives of 4-hydroxyquinoline-3-carboxylate esters, a privileged scaffold in numerous pharmacologically active agents, the interplay between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms is of paramount importance. The predominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic properties, all of which are critical determinants of its interaction with biological targets. This technical guide provides a comprehensive exploration of the tautomerism in 4-hydroxyquinoline-3-carboxylate esters, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

The Keto-Enol Tautomeric Equilibrium

4-Hydroxyquinoline-3-carboxylate esters exist in a dynamic equilibrium between the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (1,4-dihydro-4-oxoquinoline or 4-quinolone). This equilibrium is influenced by a variety of factors, including the electronic nature of substituents on the quinoline ring, the polarity of the solvent, and the potential for intramolecular hydrogen bonding.

dot

Figure 1: Keto-Enol Tautomeric Equilibrium.

Spectroscopic and computational studies have revealed that the position of this equilibrium is highly dependent on the substitution pattern. For instance, the presence of a hydrogen bond acceptor at the 3-position, such as the carboxylate ester group, can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond.[1] Conversely, substituents at other positions can shift the equilibrium towards the keto form.[1]

Quantitative Analysis of Tautomeric Equilibrium

Theoretical Relative Energies of Tautomers

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. The difference in Gibbs free energy (ΔG) between the enol and keto forms can be used to estimate the equilibrium constant.

| Compound | Tautomer | Relative Energy (kJ mol-1) | Favored Form |

| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate | Hydroxyquinoline (Enol) | 0 | Enol |

| Quinolone (Keto) | 27 | ||

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate | Hydroxyquinoline (Enol) | 0 | Enol |

| Quinolone (Keto) | 38 | ||

| Data from theoretical calculations (B3LYP/6-311++G(d,p)).[2] |

The data in the table above indicates a clear preference for the hydroxyquinoline (enol) form for these specific substituted esters in the gas phase.[2] This preference is attributed to the aromaticity of both rings in the enol tautomer, whereas the nitrogen-containing ring in the keto tautomer is essentially non-aromatic.[2]

Solvent Effects on Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Polar solvents tend to stabilize the more polar tautomer. While specific experimental KT values for 4-hydroxyquinoline-3-carboxylate esters across a range of solvents are not extensively tabulated in the literature, studies on analogous systems provide a general understanding of the expected trends. For instance, in a study of a novel 1,3,4-thiadiazole derivative, the percentage of the keto form was found to increase significantly in more polar solvents.

| Solvent | Dielectric Constant (ε) | % Enol | % Keto | KT ([Enol]/[Keto]) |

| Chloroform-d (CDCl3) | 4.8 | 59.3 | 40.7 | 1.46 |

| DMSO-d6 | 47.2 | 19.3 | 61.4 | 0.31 |

| Methanol-d4 (CD3OD) | 32.7 | - | 100 | 0 |

| Data for a related heterocyclic system, demonstrating the general trend of solvent effects.[3] |

This trend suggests that for 4-hydroxyquinoline-3-carboxylate esters, an increase in solvent polarity would likely shift the equilibrium towards the more polar keto (4-quinolone) tautomer.

Significance in Drug Development

The tautomeric state of a drug molecule is a critical parameter in drug design and development. The different tautomers can exhibit distinct:

-

Pharmacological Activity: The specific three-dimensional arrangement of atoms and hydrogen bond donors/acceptors of one tautomer may be essential for binding to a biological target. Docking studies have highlighted the key role of the 4-oxo and N-H groups of the quinolone form in interactions with protein targets.[2]

-

Pharmacokinetic Properties: Physicochemical properties such as solubility, lipophilicity, and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

-

Toxicity: Different tautomers may interact with off-target proteins, leading to adverse effects.

Therefore, a thorough understanding and control of the tautomeric equilibrium are essential for the rational design of safe and effective drugs based on the 4-hydroxyquinoline scaffold.

Experimental Protocols

A combination of spectroscopic and computational methods is employed to study the tautomerism of 4-hydroxyquinoline-3-carboxylate esters.

dot

Figure 2: Experimental and Computational Workflow.

Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

A common method for the synthesis of 4-hydroxyquinoline-3-carboxylate esters is the Gould-Jacobs reaction.

Materials:

-

Substituted aniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

High-boiling point solvent (e.g., Dowtherm A)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of the substituted aniline and diethyl ethoxymethylenemalonate is heated. This results in the formation of an intermediate, diethyl 2-(((aryl)amino)methylene)malonate.

-

The intermediate is then cyclized at high temperature in a high-boiling point solvent such as Dowtherm A.

-

During the cyclization, ethanol is eliminated.

-

The reaction mixture is cooled, and the product, ethyl 4-hydroxyquinoline-3-carboxylate, precipitates.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy for Tautomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.

Protocol:

-

Sample Preparation: Prepare solutions of the 4-hydroxyquinoline-3-carboxylate ester at a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl3, acetone-d6, DMSO-d6, CD3OD).

-

Data Acquisition:

-

Acquire 1H NMR spectra for each sample at a constant temperature.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

-

-

Data Analysis:

-

Identify the signals corresponding to each tautomer. The enol form will typically show a signal for the hydroxyl proton (O-H), while the keto form will show a signal for the N-H proton. Protons on the quinoline ring will also have distinct chemical shifts for each tautomer.

-

Integrate the area of well-resolved signals that are unique to each tautomer.

-

Calculate the mole fraction of each tautomer from the integral ratios, taking into account the number of protons giving rise to each signal.

-

The equilibrium constant (KT) is then calculated as the ratio of the integrals of the enol and keto forms.

-

UV-Vis Spectroscopy for Tautomeric Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the different absorption spectra of the enol and keto forms.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the 4-hydroxyquinoline-3-carboxylate ester in a variety of solvents with different polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

The enol and keto tautomers will exhibit distinct absorption maxima (λmax) due to their different electronic structures.

-

By comparing the spectra in different solvents, the shift in equilibrium can be qualitatively observed.

-

For a quantitative analysis, the molar extinction coefficients (ε) of the pure tautomers are required. These can be determined experimentally using "locked" derivatives that cannot tautomerize (e.g., O-methylated for the enol and N-methylated for the keto form).

-

The concentration of each tautomer in the equilibrium mixture can then be determined using the Beer-Lambert law at wavelengths where one tautomer absorbs significantly more than the other.

-

Computational Chemistry Protocol

Computational methods, particularly DFT, are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.

Protocol:

-

Model Building: Construct the 3D structures of both the enol and keto tautomers of the desired 4-hydroxyquinoline-3-carboxylate ester using a molecular modeling software.

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimizations for both tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD).

-

A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.

-

Frequency calculations should be performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

-

-

Energy Calculations:

-

From the output of the calculations, obtain the Gibbs free energies (G) for both tautomers in the gas phase and in each solvent.

-

-

Data Analysis:

-

Calculate the difference in Gibbs free energy (ΔG) between the enol and keto tautomers (ΔG = Genol - Gketo).

-

The equilibrium constant (KT) can then be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

-

Conclusion

The tautomerism of 4-hydroxyquinoline-3-carboxylate esters is a critical aspect of their chemistry that has significant implications for their application in drug discovery and development. The equilibrium between the enol and keto forms is delicately balanced and can be influenced by substituents and the solvent environment. A comprehensive understanding of this equilibrium, achieved through a combination of spectroscopic and computational methods, is essential for the rational design of novel therapeutic agents with optimized pharmacological and pharmacokinetic profiles. The protocols and data presented in this guide provide a framework for researchers and scientists to investigate and leverage the tautomeric properties of this important class of compounds.

References

- 1. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, stands as a molecule of significant interest in medicinal chemistry and drug development.[1] Its versatile structure serves as a scaffold for the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary and alternative synthesis routes for this compound, offering detailed experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthesis Routes: A Comparative Overview

The synthesis of this compound and its analogs is predominantly achieved through a few classical and modern methodologies. The Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis represent the foundational thermal cyclization methods.[2][3] More contemporary approaches, particularly microwave-assisted synthesis, offer significant advantages in terms of efficiency and reaction times.[4]

| Synthesis Route | Key Reactants | Typical Reaction Conditions | Reported Yield | Reaction Time |

| Gould-Jacobs Reaction | p-Toluidine, Diethyl ethoxymethylenemalonate | Two-step: 1. Condensation (e.g., heating); 2. Thermal cyclization in a high-boiling solvent (e.g., Dowtherm A, Diphenyl ether) at ~250 °C. | Good to Excellent | Several hours |

| Conrad-Limpach-Knorr Synthesis | p-Toluidine, β-ketoester (e.g., Diethyl malonate) | Two-step: 1. Formation of a Schiff base; 2. Thermal cyclization in an inert, high-boiling solvent (e.g., mineral oil) at ~250 °C.[3][5] | Can be high (up to 95% for cyclization)[5] | Several hours |

| Microwave-Assisted Gould-Jacobs | p-Toluidine, Diethyl ethoxymethylenemalonate | One-pot or two-step; Microwave irradiation at high temperatures (e.g., 250-300 °C).[6] | Often higher than conventional heating | Minutes |

Visualizing the Synthetic Pathways

To elucidate the relationships between reactants, intermediates, and products, the following diagrams, generated using Graphviz (DOT language), illustrate the core synthetic routes.

Caption: The Gould-Jacobs reaction pathway.

Caption: The Conrad-Limpach-Knorr synthesis pathway.

Caption: Workflow for microwave-assisted one-pot synthesis.

Detailed Experimental Protocols

Gould-Jacobs Reaction (Thermal Cyclization)

This two-step synthesis is a robust and widely cited method for preparing 4-hydroxyquinoline derivatives.[7]

Step 1: Synthesis of Diethyl (p-toluidinomethylene)malonate

-

In a round-bottom flask, combine p-toluidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The resulting crude intermediate is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

The crude diethyl (p-toluidinomethylene)malonate is added to a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether (approximately 10 times the weight of the intermediate).

-

The mixture is heated to approximately 250 °C with stirring. The progress of the cyclization can be monitored by TLC.

-

After 30-60 minutes, the reaction is typically complete.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solvent.

-

The precipitate is collected by filtration, washed with a low-boiling hydrocarbon solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Conrad-Limpach-Knorr Synthesis

This classical method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[8]

Step 1: Formation of the Enamine Intermediate

-

A mixture of p-toluidine (1 equivalent) and diethyl malonate (1 equivalent) is stirred, and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) is added.[5]

-

The mixture is heated, typically at reflux, for several hours to drive the condensation reaction and form the corresponding enamine (Schiff base). Water is removed as it is formed, for example, by using a Dean-Stark apparatus.

Step 2: Thermal Cyclization

-

The crude enamine intermediate is added to a high-boiling inert solvent such as mineral oil.[5]

-

The mixture is heated to approximately 250 °C for 1-2 hours to effect the cyclization.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent to precipitate the product.

-

The solid product is collected by filtration, washed thoroughly with the hydrocarbon solvent to remove the mineral oil, and dried.

-

Recrystallization from a suitable solvent provides the purified this compound.

Microwave-Assisted One-Pot Gould-Jacobs Synthesis

Microwave-assisted synthesis offers a significant acceleration of the Gould-Jacobs reaction, often allowing for a one-pot procedure with higher yields and reduced reaction times.[6]

Experimental Protocol:

-

In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine p-toluidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 to 1.5 equivalents).

-

The vessel is sealed, and the reaction mixture is subjected to microwave irradiation.

-

A typical protocol involves heating the mixture to a high temperature, such as 250 °C, and holding it at that temperature for a short period, for instance, 5 to 20 minutes.[6] The reaction progress can be optimized by adjusting the temperature and time.

-

After the reaction is complete, the vessel is cooled to room temperature.

-

The resulting solid product is typically triturated with a suitable solvent like acetonitrile or ethanol, collected by filtration, washed with the cold solvent, and dried under vacuum.

Conclusion

The synthesis of this compound can be successfully achieved through several alternative routes. The classical Gould-Jacobs and Conrad-Limpach-Knorr reactions provide reliable, albeit often lengthy and high-temperature, methods. The advent of microwave-assisted organic synthesis has introduced a more efficient, rapid, and often higher-yielding alternative, particularly for the Gould-Jacobs reaction. The choice of the optimal synthetic route will depend on the available equipment, desired reaction scale, and the importance of factors such as reaction time and energy consumption. This guide provides the necessary foundational information for researchers to select and implement the most suitable method for their specific needs in the pursuit of novel quinoline-based compounds.

References

- 1. jk-sci.com [jk-sci.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. jptcp.com [jptcp.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a fused heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. Among its many derivatives, the quinoline-3-carboxylate and its amide analogues have emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the discovery and history of quinoline-3-carboxylate derivatives, detailing their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a comprehensive resource, complete with structured data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers in this dynamic field.

A Historical Perspective: From Coal Tar to Targeted Therapeutics

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] However, the specific exploration of quinoline-3-carboxylate derivatives as therapeutic agents is a more recent chapter in this long history. Early synthetic efforts in quinoline chemistry were dominated by foundational methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, which primarily focused on the general construction of the quinoline core.[1][2][3]

The Gould-Jacobs reaction, first reported in 1939, marked a significant milestone, providing a versatile method for the preparation of 4-hydroxyquinolines, which could be further functionalized to yield quinoline-3-carboxylates.[3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3] The development of this and other synthetic routes opened the door for systematic investigation into the structure-activity relationships of various quinoline derivatives.

In the latter half of the 20th century and into the 21st, research into quinoline-3-carboxylates intensified, driven by the discovery of their potent biological activities. Initially explored for their antimicrobial properties, the focus has since expanded significantly to include anticancer, anti-inflammatory, and antiviral applications.[4][5][6] This evolution in understanding has been propelled by advancements in synthetic chemistry, allowing for the creation of diverse libraries of derivatives, and sophisticated biological screening techniques that have unveiled their complex mechanisms of action.

Synthetic Methodologies: Building the Core Scaffold

The synthesis of the quinoline-3-carboxylate core is primarily achieved through several key named reactions. The Gould-Jacobs reaction remains a widely utilized and adaptable method.

The Gould-Jacobs Reaction

This reaction provides a straightforward route to 4-hydroxyquinoline-3-carboxylates, which are key intermediates. The general workflow involves three main steps: condensation, thermal cyclization, and hydrolysis.

Materials:

-

3-Chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

Procedure:

-

Condensation: A mixture of 3-chloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-110 °C for 1 hour. The ethanol formed during the reaction is removed by distillation under reduced pressure.

-

Cyclization: The resulting diethyl (3-chloroanilino)methylenemalonate is added to diphenyl ether preheated to 250 °C. The mixture is refluxed for 30 minutes.

-

Isolation: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid is collected by filtration, washed with petroleum ether, and dried to yield ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Other Synthetic Routes

While the Gould-Jacobs reaction is prevalent, other methods such as the Vilsmeier–Haack reaction followed by oxidation have also been employed to synthesize substituted quinoline-3-carboxylic acids.[5] This method often starts with acetanilides to produce 2-chloroquinoline-3-carbaldehydes, which are then oxidized to the corresponding carboxylic acids.[5]

Biological Activity and Therapeutic Potential

Quinoline-3-carboxylate derivatives have demonstrated a remarkable range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of quinoline-3-carboxylate and quinoline-3-carboxamide derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected quinoline-3-carboxylate and quinoline-3-carboxamide derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2-Styrylquinoline-3-carboxylate | MCF-7 (Breast) | 0.33 | [4] |

| 2 | 2-Styrylquinoline-3-carboxylate | K562 (Leukemia) | 0.28 | [4] |

| 3 | 2-Aminoquinoline-3-carboxylic acid | - | 0.65 - 18.2 (vs. CK2) | [7] |

| 4 | Quinoline-3-carboxamide | HCT116 (Colon) | Promising cytotoxicity | [8] |

| 5 | Quinoline-3-carboxamide | MDA-MB-468 (Breast) | Promising cytotoxicity | [8] |

| 6 | Quinoline-3-carboxamide | MDA-MB-231 (Breast) | Promising cytotoxicity | [8] |

Other Biological Activities

Beyond cancer, these derivatives have shown promise as:

-

Antimicrobial agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria.[5]

-

Anti-inflammatory agents: Through mechanisms such as the inhibition of hematopoietic prostaglandin D synthase (H-PGDS).[6]

-

Antiviral agents: Including activity against SARS-CoV-2.

Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic effects of quinoline-3-carboxylate derivatives are often attributed to their ability to modulate specific signaling pathways crucial for disease progression.

Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and plays a critical role in cell growth, proliferation, and survival. Several quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2.[7]

Modulation of the ATM Kinase Pathway

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR). Inhibition of ATM can sensitize cancer cells to radiation and chemotherapy. Certain quinoline-3-carboxamide derivatives have been shown to act as inhibitors of ATM kinase.[8]

Targeting Platelet-Derived Growth Factor Receptor (PDGFR)

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and angiogenesis. Novel quinoline-3-carboxamide derivatives have been developed as potential inhibitors of PDGFR.

Conclusion and Future Directions

The quinoline-3-carboxylate scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. From its early synthesis via classical reactions to the development of highly targeted therapeutic agents, the journey of these derivatives highlights the power of synthetic innovation coupled with biological insight. The potent anticancer activity, coupled with a diverse range of other biological effects, ensures that quinoline-3-carboxylates will remain an active and promising area of research. Future efforts will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of next-generation quinoline-3-carboxylate-based drugs. This in-depth guide serves as a foundational resource to support and inspire these ongoing and future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]

- 3. iipseries.org [iipseries.org]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Byproducts of the Aniline and Diethyl Ethoxymethylenemalonate Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reaction between aniline and diethyl ethoxymethylenemalonate (DEEM), famously known as the Gould-Jacobs reaction, is a cornerstone in the synthesis of quinoline derivatives, a scaffold of immense importance in medicinal chemistry. While the primary focus of this reaction is typically the high-yield synthesis of 4-hydroxyquinolines, a comprehensive understanding of the reaction's byproduct profile is crucial for process optimization, impurity profiling, and the discovery of novel chemical entities. This technical guide provides an in-depth analysis of the byproducts formed during this critical reaction, complete with experimental protocols, quantitative data, and mechanistic insights.

Core Reaction and Primary Products

The Gould-Jacobs reaction proceeds through an initial Michael addition of aniline to the electron-deficient alkene of DEEM, followed by an intramolecular cyclization at high temperatures to yield ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation can then produce 4-hydroxyquinoline.[1][2]

Identified Byproducts of the Reaction

The primary documented byproduct of the Gould-Jacobs reaction is the corresponding 4-ethoxyquinoline derivative . The formation of this byproduct is thought to occur under specific reaction conditions, particularly in the presence of a base and residual ethanol.

The Formation of 4-Ethoxyquinolines

The proposed mechanism for the formation of 4-ethoxyquinolines involves the generation of sodium ethoxide from the reaction of residual ethanol (a byproduct of the initial condensation step) with a basic catalyst, such as sodium hydride, that may be used in subsequent synthetic steps. The highly nucleophilic ethoxide can then attack the 4-position of the quinoline ring, leading to the formation of the 4-ethoxyquinoline byproduct.

Quantitative Data on Product and Byproduct Formation

The yield of the desired 4-hydroxyquinoline product and the formation of byproducts are highly dependent on the reaction conditions. The following table summarizes the yield of the main product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, under various microwave-assisted reaction conditions.[3]

| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |

| 1 | 250 | 20 | 12 | 1 |

| 2 | 300 | 20 | 24 | 37 |

| 3 | 250 | 60 | 12 | 11 |

| 4 | 300 | 60 | 24 | 28 |

| 5 | 300 | 5 | 24 | 47 |

Note: Specific quantitative data on the yield of 4-ethoxyquinoline byproducts under varying conditions is not extensively reported in the literature, highlighting an area for further research.

Experimental Protocols

Protocol 1: Classical High-Temperature Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate[4]

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Materials:

-

Anilidomethylenemalonate intermediate

-

High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Non-polar solvent for precipitation (e.g., Cyclohexane)

Procedure:

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent (e.g., diphenyl ether) in a reaction flask.

-

Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of an inert, high-boiling solvent can increase cyclization yields to as high as 95%.[4]

-

After completion, cool the reaction mixture to room temperature.

-

Add a non-polar solvent like cyclohexane to precipitate the crude product.

-

Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate[3]

This protocol offers a significant improvement in reaction time and often in yield.

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial with a magnetic stir bar

-

Microwave synthesis system

-

Ice-cold acetonitrile for washing

-

Filtration apparatus

-

HPLC-MS for analysis

Procedure:

-

In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.[3]

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to the desired temperature and hold for the specified time as detailed in the quantitative data table.

-

After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.

-

Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

-

Dry the resulting solid under vacuum.

-

Analyze the product for purity and confirm its identity using HPLC-MS.

Reaction Mechanisms and Pathways

The following diagrams illustrate the key reaction pathways involved in the formation of the primary product and the 4-ethoxyquinoline byproduct.

Characterization of Byproducts

The identification and characterization of byproducts are critical for regulatory submissions and for a complete understanding of the reaction.

Spectroscopic Data for 4-Ethoxyquinoline

-

¹H NMR and ¹³C NMR: Predicted spectra for 4-ethoxyquinoline are available in public databases such as PubChem.[5] These spectra would show characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons of the quinoline ring system.

-

Mass Spectrometry: The mass spectrum of 4-ethoxyquinoline would exhibit a molecular ion peak corresponding to its molecular weight (173.21 g/mol ).[5]

Biological Significance and Drug Development

While the primary quinoline products of the Gould-Jacobs reaction are well-known for their broad range of biological activities, including antibacterial and anticancer properties, the biological relevance of the 4-ethoxyquinoline byproducts is less explored. However, the quinoline scaffold itself is a privileged structure in drug discovery, and even minor modifications can significantly alter biological activity. Therefore, the isolation and biological screening of these byproducts could potentially lead to the discovery of new therapeutic agents. For instance, various 4-substituted quinoline derivatives have been investigated for their antioxidant and cytoprotective effects.[6][7][8]

Conclusion

A thorough understanding of the byproducts formed during the reaction of aniline and diethyl ethoxymethylenemalonate is essential for chemists in research and industry. The primary byproduct, 4-ethoxyquinoline, arises from a plausible side reaction involving residual ethanol and a base. While quantitative data on byproduct formation is scarce, the provided experimental protocols for the main reaction can serve as a starting point for studies aimed at minimizing or isolating these side products. Further investigation into the byproduct profile of the Gould-Jacobs reaction could lead to improved synthetic methodologies and the discovery of novel bioactive molecules.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. ablelab.eu [ablelab.eu]

- 4. researchgate.net [researchgate.net]

- 5. 4-Ethoxyquinoline | C11H11NO | CID 139567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science.lpnu.ua]

- 7. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]

Characterization of Impurities in Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategies and methodologies for the characterization of potential impurities in Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] The identification, quantification, and control of impurities are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines potential synthesis-related and degradation-related impurities, provides detailed experimental protocols for their analysis, and presents a framework for data interpretation and reporting. The methodologies discussed are grounded in established analytical principles and regulatory expectations for impurity profiling.

Introduction

This compound is a quinoline derivative with significant applications in the pharmaceutical and agrochemical industries.[1] As an intermediate in the synthesis of various active compounds, its purity is of paramount importance. Impurities can arise from the manufacturing process, degradation of the substance, or interaction with packaging materials. Regulatory agencies worldwide require a thorough understanding of the impurity profile of any drug substance. This guide details the analytical approaches necessary to identify, quantify, and characterize these impurities.

Potential Impurities

The impurity profile of this compound can be broadly categorized into two main classes:

-

Synthesis-Related Impurities: These are impurities that arise from the manufacturing process. They can include starting materials, intermediates, by-products, and reagents. The specific impurities will depend on the synthetic route employed. A common synthesis route is the Gould-Jacobs reaction or similar cyclization reactions.

-

Degradation Products: These impurities are formed due to the degradation of the drug substance over time under the influence of environmental factors such as light, heat, humidity, and oxidation. Forced degradation studies are intentionally conducted to identify these potential degradants.

Potential Synthesis-Related Impurities

Based on common synthetic pathways for quinoline derivatives, the following table outlines potential synthesis-related impurities.

| Impurity Name | Structure | Potential Source |

| 4-methylaniline | Unreacted starting material | |

| Diethyl ethoxymethylenemalonate | Unreacted starting material | |

| N-(4-methylphenyl)-aminomethylenemalonate | Intermediate | |

| 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Hydrolysis of the ester |

Potential Degradation Products

Forced degradation studies are essential to predict the degradation pathways and to develop stability-indicating analytical methods. The following table summarizes potential degradation products under various stress conditions.

| Stress Condition | Potential Degradation Product | Notes |

| Acidic Hydrolysis | 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Hydrolysis of the ethyl ester group. |

| Basic Hydrolysis | 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Hydrolysis of the ethyl ester group. |

| Oxidation (e.g., H₂O₂) | N-oxide derivatives, hydroxylated species | The quinoline nitrogen and aromatic ring are susceptible to oxidation. |

| Photolytic Degradation | Photodegradation products (e.g., dimers, rearranged products) | Dependent on the wavelength and intensity of light exposure. |

| Thermal Degradation | Decarboxylated products, other thermal decomposition products | Dependent on the temperature and duration of exposure. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination

A stability-indicating HPLC method is the cornerstone for the analysis of this compound and its impurities.

3.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 254 nm |

| Injection Volume | 10 µL |

3.1.2. Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the sample in the same diluent to obtain a similar concentration as the standard solution.

3.1.3. Method Validation

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities.

3.2.1. LC-MS Conditions

The same chromatographic conditions as the HPLC method can be used, with the column effluent directed to a mass spectrometer.

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI), Positive and Negative modes |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Scan Range | m/z 50 - 1000 |

| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS |

3.2.2. Data Analysis

The accurate mass measurement from the high-resolution mass spectrometer allows for the determination of the elemental composition of the impurities. Fragmentation patterns obtained from MS/MS experiments provide structural information for elucidation.

Forced Degradation Studies

Forced degradation studies should be performed to demonstrate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80 °C for a specified period.

-

Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80 °C for a specified period.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to 105 °C for a specified period.

-

Photolytic Degradation: Expose the sample to UV and visible light according to ICH guidelines.

Samples should be analyzed at various time points to achieve a target degradation of 5-20%.

Data Presentation

The results of the impurity analysis should be presented in a clear and concise manner.

Table of Impurities

| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) |

| Impurity A | 8.5 | 0.85 | ≤ 0.15 |

| Impurity B | 12.3 | 1.23 | ≤ 0.10 |

| Unknown Impurity | - | - | ≤ 0.10 |

| Total Impurities | ≤ 0.50 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows

Experimental Workflow for Impurity Characterization

Caption: Workflow for the characterization of impurities.

Conclusion

A systematic and scientifically sound approach to the characterization of impurities in this compound is essential for ensuring its quality and suitability for use in pharmaceutical manufacturing. This guide provides a framework of potential impurities, detailed analytical methodologies, and data management strategies. The implementation of these principles will facilitate the development of a robust impurity control strategy that complies with regulatory requirements and ensures patient safety. Further studies would be beneficial to isolate and definitively characterize any unknown impurities that are detected.

References

Methodological & Application

Application Notes and Protocols for Biological Assays of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[1][2] This document provides detailed application notes and protocols for conducting biological assays to evaluate the therapeutic potential of this compound and its structural analogs. While specific experimental data for this exact compound is limited in publicly available literature, the provided protocols are based on established methodologies for evaluating closely related quinoline derivatives.

I. Anticancer Activity

Quinoline derivatives have demonstrated potential as anticancer agents by targeting various cellular mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

A. Data from Related 4-Oxoquinoline-3-Carboxamide Derivatives

The following table summarizes the in vitro cytotoxicity of a series of 4-oxoquinoline-3-carboxamide derivatives against various human cancer cell lines. This data is presented to illustrate the potential anticancer activity within this class of compounds.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (MRC-5) IC₅₀ (µM) |

| Derivative 16b | Gastric (ACP03) | 1.92 | > 20 |

| Colon (HCT-116) | > 20 | > 20 | |

| Breast (MDAMB231) | > 20 | > 20 | |

| Derivative 17b | Gastric (ACP03) | 5.18 | > 20 |

| Colon (HCT-116) | > 20 | > 20 | |

| Breast (MDAMB231) | > 20 | > 20 | |

| Doxorubicin | Gastric (ACP03) | 0.08 | 0.12 |